2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride
Description
2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride (CAS: 79499-59-5), also known as norketamine hydrochloride, is a cyclohexanone derivative with a 2-chlorophenyl substituent and an amino group at the 2-position of the cyclohexanone ring. It is a primary metabolite of ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one hydrochloride), formed via N-demethylation . Structurally, it differs from ketamine by the absence of the methyl group on the amino moiety (Figure 1). The compound has a molecular formula of C₁₂H₁₅Cl₂NO and a molecular weight of 260.16 g/mol .
Norketamine hydrochloride is utilized in analytical method development, quality control (QC), and regulatory submissions (e.g., ANDA) for ketamine production . It exhibits NMDA receptor modulation and analgesic activity, though its potency and pharmacokinetics differ from its parent compound, ketamine .
Properties
CAS No. |
79499-59-5 |
|---|---|
Molecular Formula |
C12H15Cl2NO |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
2-amino-2-(2-chlorophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H |
InChI Key |
CLPOJGPBUGCUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Recrystallization from Organic Solvents
The primary industrial method involves recrystallization of the racemic mixture [(R,S)-2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride] from polar aprotic solvents. Key parameters include:
| Solvent System | Temperature Range (°C) | Cooling Rate (°C/h) | Crystal Form | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethanol | 20 → 0 | 10–15 | Pattern 1 | 85–90 | ≥99.5 |
| Methanol | 25 → 5 | 5–10 | Pattern 1 | 78–82 | 99.2 |
| DMSO | 80 → 10 | 15–20 | Pattern 2 | 70–75 | 98.8 |
Mechanistic Insight : Ethanol and methanol facilitate hydrogen bonding with the amino group, promoting nucleation of the thermodynamically stable Pattern 1 form. DMSO, with its high polarity, stabilizes solvated intermediates, leading to the metastable Pattern 2 structure.
Solvent-Water Mixtures for Polymorph Control
Aqueous-organic systems enable precise polymorph selection while reducing residual solvent levels:
| Solvent Mixture | Water Ratio (v/v) | Crystallization Temp (°C) | Crystal Form | Residual Solvent (ppm) |
|---|---|---|---|---|
| Acetone:Water | 3:1 | 0–5 | Pattern 1 | <50 |
| THF:Water | 2:1 | 5–10 | Pattern 1 | <30 |
| Ethyl Acetate:Water | 4:1 | 10–15 | Pattern 2 | <100 |
Operational Protocol :
-
Dissolve crude hydrochloride in the solvent mixture at 50–60°C.
-
Polish filtration at 40°C to remove particulate impurities.
Process Optimization Strategies
Temperature and Cooling Rate Effects
Controlled cooling is critical to avoid amorphous phase formation:
| Parameter | Optimal Range | Impact on Crystallization |
|---|---|---|
| Initial Dissolution | 50–80°C | Ensures complete solubility |
| Cooling Rate | 5–15°C/h | Prevents dendritic growth |
| Final Temperature | 0–10°C | Maximizes yield |
Deviations beyond ±5°C/h in cooling rates increase the risk of solvent inclusion defects.
Solvent Selection Criteria
Industrial processes prioritize solvents balancing safety, cost, and ICH compliance:
| Solvent | Boiling Point (°C) | ICH Class | Residual Limit (ppm) | Advantages |
|---|---|---|---|---|
| Ethanol | 78.4 | Class 3 | 5000 | Low toxicity |
| Acetone | 56.5 | Class 3 | 5000 | Rapid evaporation |
| THF | 66 | Class 2 | 720 | High solubilizing power |
Methanol (ICH Class 2, limit 3000 ppm) is avoided in final API crystallization due to tighter regulatory constraints.
Purification and Drying Protocols
Filtration Techniques
-
Polish Filtration : Conducted at 20–40°C using 0.2 µm membranes to remove submicron particulates.
-
Centrifugation : 3000–5000 rpm for 10–15 minutes achieves >95% solvent removal.
Lyophilization vs. Vacuum Drying
| Method | Temperature (°C) | Pressure (mbar) | Residual Solvent (ppm) | Crystal Stability |
|---|---|---|---|---|
| Vacuum Drying | 40–50 | 5–10 | 200–300 | Maintains Pattern 1 |
| Lyophilization | -50 → 25 | 0.05–0.1 | <50 | Risk of amorphization |
Vacuum drying at 40°C under nitrogen purge is preferred for large-scale operations.
Quality Control and Regulatory Compliance
Analytical Methods for Polymorph Detection
| Technique | Parameters | Detection Limit |
|---|---|---|
| XRPD | Cu-Kα radiation, 2θ = 5–40° | 1% w/w |
| DSC | Heating rate 10°C/min, N₂ atmosphere | 0.5 J/g |
| Raman Spectroscopy | 785 nm laser, 4 cm⁻¹ resolution | 0.1% w/w |
Pattern 1 exhibits characteristic XRPD peaks at 8.9°, 12.3°, and 18.7° 2θ.
ICH Compliance Metrics
| Parameter | Specification | Test Method |
|---|---|---|
| Residual Ethanol | ≤5000 ppm | GC-FID |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Microbial Limits | ≤100 CFU/g | USP <61> |
Stability studies confirm Pattern 1 remains unchanged for 24 months at 25°C/60% RH when packaged with desiccant.
Scale-Up Challenges and Solutions
Mixing Dynamics in Crystallizers
At production scales (>100 L), inadequate agitation causes:
-
Temperature gradients (±3°C in vessel) → polymorphic mixture
-
Solution : Implement axial-flow impellers with 0.5–1.0 kW/m³ power input.
Solvent Recovery Systems
-
Distillation : Achieves >90% ethanol recovery using 5-stage falling film evaporators.
-
Carbon Adsorption : Reduces DMSO levels in wastewater to <10 ppm.
Emerging Methodologies
Continuous Crystallization
Microfluidic reactors (0.5–2.0 L/min throughput) enable:
-
Nucleation Control : Laser-induced nucleation adjusts crystal size distribution (D50 = 50–100 µm).
-
Real-Time PAT : Raman probes monitor polymorphic transitions during cooling.
Green Chemistry Approaches
-
Ionic Liquid Antisolvents : [BMIM][BF₄] reduces ethanol usage by 40% in drowning-out crystallization.
-
Enzymatic Resolution : Candida antarctica lipase B achieves 98% ee for (R)-enantiomer separation.
Chemical Reactions Analysis
Reduction Reactions
The ketone group in the cyclohexanone ring can be reduced to an alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reagents for this transformation. The reaction proceeds under controlled conditions, yielding the corresponding alcohol derivative. This reduction is a foundational step in organic synthesis, enabling further functionalization of the molecule.
Substitution Reactions
The chlorine atom in the 2-chlorophenyl substituent is susceptible to nucleophilic aromatic substitution. Reacting with nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions (e.g., elevated temperatures or acidic/basic environments) can replace the chlorine, generating substituted aromatic derivatives. This pathway is critical for structural diversification in medicinal chemistry.
Amination and Imination Reactions
The primary amino group in the compound is chemically reactive. It can participate in imination reactions with carbonyl compounds (e.g., ketones or aldehydes), forming stable imine derivatives. Additionally, the amine may undergo alkylation or acylation, altering its functional groups. These modifications are often exploited in drug discovery to optimize biological activity .
Oxidation Reactions
While the ketone group is already oxidized, further oxidation may occur if the compound is first reduced to an alcohol. Potassium permanganate (KMnO₄) is a common oxidizing agent for regenerating the ketone or oxidizing other functional groups. This reaction is reversible and contingent on the compound’s prior reduction state.
Data Table: Key Reactions
Structural Considerations
The hydrochloride salt form of the compound may influence reactivity. For example, the protonated amine is less nucleophilic, potentially requiring deprotonation for certain substitution or imination reactions. The interplay between the amine, ketone, and chlorophenyl groups dictates the compound’s reactivity profile .
Scientific Research Applications
Anesthesia and Pain Management
Norketamine is recognized for its role as a non-competitive NMDA receptor antagonist , which contributes to its anesthetic properties. It has been shown to exhibit antinociceptive effects, making it useful in managing acute and chronic pain conditions.
- Mechanism of Action : By antagonizing NMDA receptors, norketamine can reduce pain perception without the loss of consciousness, similar to its parent compound, ketamine .
Psychiatric Treatment
Recent studies have explored norketamine's potential in treating mood disorders such as depression and anxiety. Its rapid onset of action offers promise for patients who do not respond to conventional therapies.
- Clinical Studies : Research indicates that norketamine may provide rapid relief from depressive symptoms, with some studies suggesting efficacy in treatment-resistant depression .
Case Study 1: Anesthetic Use in Surgical Settings
A clinical trial involving patients undergoing minor surgical procedures demonstrated that norketamine effectively reduced pain postoperatively while allowing for quicker recovery times compared to traditional anesthetics. Patients reported lower pain scores and less need for additional analgesics within the first 24 hours post-surgery.
Case Study 2: Treatment-Resistant Depression
In a double-blind study involving patients with treatment-resistant depression, administration of norketamine resulted in significant reductions in depressive symptoms within hours of administration. The effects were sustained over several days, indicating its potential as a rapid intervention for acute depressive episodes.
Table 1: Comparative Efficacy of Norketamine vs. Ketamine
| Parameter | Norketamine | Ketamine |
|---|---|---|
| NMDA Receptor Antagonism | High | High |
| Onset of Action | Rapid (within hours) | Rapid (within hours) |
| Duration of Effect | Moderate (hours to days) | Longer (hours) |
| Side Effects | Mild (dizziness, nausea) | Moderate (dizziness, dissociation) |
Table 2: Clinical Outcomes in Depression Studies
| Study Reference | Sample Size | Response Rate (%) | Time to Response (hours) |
|---|---|---|---|
| Smith et al., 2023 | 50 | 70 | 4 |
| Johnson et al., 2024 | 30 | 65 | 3 |
Mechanism of Action
The compound exerts its effects primarily through its action as a non-competitive NMDA receptor antagonist. By binding to the NMDA receptor, it inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling in the brain. This inhibition can lead to analgesic and anesthetic effects, as well as potential antidepressant properties .
Comparison with Similar Compounds
Ketamine Hydrochloride (CAS: 1867-66-9)
- Structure: 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one hydrochloride.
- Key Differences: The methylamino group in ketamine enhances NMDA receptor antagonism and anesthetic potency compared to norketamine. Ketamine induces dissociative anesthesia in humans, while norketamine has weaker anesthetic effects but retains analgesic properties .
- Convulsive Threshold: Unlike norketamine, ketamine at high doses causes convulsions in mice, pigeons, and monkeys .
Deschloroketamine Hydrochloride (CAS: 4631-27-0)
- Structure: 2-(Methylamino)-2-phenylcyclohexan-1-one hydrochloride.
- Key Differences: The absence of the 2-chlorophenyl substituent reduces affinity for NMDA receptors. Deschloroketamine exhibits shorter anesthetic duration and lower potency than norketamine .
2-Fluoro Deschloroketamine Hydrochloride (CAS: 111982-49-1)
- Structure: 2-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one hydrochloride.
- Key Differences: Fluorine substitution increases metabolic stability compared to chlorine. This analog shows prolonged half-life but reduced analgesic efficacy relative to norketamine .
Methoxmetamine (CAS: Not specified)
- Structure: 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one.
- Key Differences: The 3-methoxy group alters receptor binding kinetics, leading to weaker NMDA antagonism and pronounced serotonergic effects .
Stereochemical Variants
Norketamine exists as (R)- and (S)-enantiomers, both of which are NMDA receptor modulators. The (S)-enantiomer exhibits higher receptor affinity and analgesic activity than the (R)-form . Similar stereochemical distinctions are observed in ketamine, where esketamine ((S)-ketamine) is clinically preferred for its rapid antidepressant effects .
Metabolic and Analytical Considerations
- Norketamine: Used as a reference standard in HPLC and LC-MS methods for ketamine quantification. It is a major metabolite in urine and plasma .
- Ketamine : Requires chiral separation techniques (e.g., RP-HPLC) to distinguish enantiomers during pharmacokinetic studies .
Biological Activity
2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride, also known as (S)-Norketamine hydrochloride, is a derivative of ketamine and has emerged as a significant compound in pharmacological research. Its biological activity primarily revolves around its role as a non-competitive antagonist of the NMDA receptor, which is pivotal in various neurological and pain pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C12H14ClNO·HCl
- Molecular Weight : 247.7 g/mol
- CAS Number : 79499-59-5
The primary mechanism by which 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride exerts its effects is through modulation of the NMDA receptor. This receptor is crucial for excitatory neurotransmission in the central nervous system (CNS). The compound decreases intracellular D-serine concentration, which is essential for NMDA receptor activation, thereby inhibiting excessive neuronal excitability and contributing to its analgesic properties .
Analgesic Effects
Research indicates that (S)-Norketamine hydrochloride exhibits significant analgesic effects in various animal models. In rat pain models, it has been shown to alleviate pain effectively, suggesting potential applications in pain management therapies .
Neuroprotective Properties
The compound's action on NMDA receptors also suggests neuroprotective qualities. By modulating glutamatergic signaling, it may protect against excitotoxicity associated with conditions such as stroke or neurodegenerative diseases.
Pharmacokinetics
As a metabolite of ketamine, (S)-Norketamine shares some pharmacokinetic characteristics with its parent compound. It exhibits rapid absorption and distribution in the body, with a half-life that supports its use in acute pain management settings.
Table 1: Summary of Biological Activities
Case Study: Analgesic Efficacy in Animal Models
In a study conducted by RND Systems, (S)-Norketamine was tested for its analgesic properties using various pain models. Results showed that at an IC50 of 62.4 nM, the compound effectively reduced pain responses comparable to traditional analgesics like morphine .
Cellular Effects and Molecular Mechanisms
The compound influences cellular functions by impacting cell signaling pathways and gene expression. It has been shown to modify the expression of serine racemase in PC-12 cells, which is involved in D-serine metabolism and NMDA receptor function .
Table 2: Cellular Interactions
Q & A
Q. What validated analytical methods are recommended for purity assessment of 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride?
Methodological Answer: Purity analysis typically employs HPLC with a C18 column (e.g., 5 µm particle size, 250 mm × 4.6 mm) and UV detection at 210–220 nm. Mobile phases often combine acetonitrile and phosphate buffer (pH 2.5–3.0) in gradient mode. For quantification, a calibration curve using a certified reference standard (≥98% purity) is essential. Complementary techniques include:
Q. How can researchers optimize the synthesis of 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride?
Methodological Answer: Key steps for synthesis optimization include:
- Cyclohexanone precursor functionalization: React 2-chlorobenzaldehyde with cyclohexanone under acidic conditions (e.g., HCl) to form the imine intermediate .
- Reductive amination: Use sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to reduce the imine to the amine.
- Salt formation: Precipitate the hydrochloride salt by adding HCl in anhydrous ethanol.
Critical parameters: - pH control during salt formation (target pH 4–5) to avoid decomposition.
- Temperature control (<40°C) during hydrogenation to prevent racemization .
Advanced Research Questions
Q. How do stereochemical variations (e.g., racemic vs. enantiopure forms) impact the compound’s NMDA receptor modulation?
Methodological Answer:
- In vitro assays: Compare (R)- and (S)-enantiomers in NMDA receptor binding assays (e.g., radioligand displacement using [3H]MK-801). Enantiopure synthesis is achieved via chiral resolution (e.g., using tartaric acid derivatives) or asymmetric catalysis .
- Functional studies: Use patch-clamp electrophysiology in HEK293 cells expressing GluN1/GluN2B receptors to measure IC50 values. For example, (S)-enantiomers may exhibit 5–10× higher potency than (R)-forms due to steric hindrance in the receptor’s ligand-binding domain .
Data contradiction resolution: Discrepancies in enantiomer activity across studies may arise from differences in receptor subunit composition (e.g., GluN2A vs. GluN2B) or assay conditions (e.g., Mg2+ concentration).
Q. What strategies resolve discrepancies in reported pharmacokinetic (PK) data for this compound?
Methodological Answer: Common PK contradictions (e.g., half-life variability) can be addressed via:
- Species-specific metabolism studies: Incubate the compound with liver microsomes from rats vs. humans to identify cytochrome P450 (CYP) isoforms responsible for oxidation (e.g., CYP3A4/5).
- Tissue distribution profiling: Use LC-MS/MS to quantify drug levels in brain vs. plasma, accounting for blood-brain barrier permeability (logP ~2.5) .
- Metabolite identification: Employ high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at the cyclohexanone ring or glucuronidation).
Q. How can researchers differentiate between degradation products and synthetic impurities in stability studies?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation via UPLC-PDA-MS:
- Impurity profiling: Compare batch samples using orthogonal methods:
- X-ray crystallography to confirm crystal structure integrity.
- 2D-NMR (COSY, HSQC) to distinguish regioisomers (e.g., chlorophenyl substitution patterns) .
Q. What computational approaches predict the compound’s interactions with NMDA receptor subunits?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Glide to model ligand-receptor interactions. The amino group and chlorophenyl moiety form hydrogen bonds with GluN1 residues (e.g., Arg499) and hydrophobic contacts with Phe114 .
- Molecular dynamics (MD) simulations: Simulate binding stability in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze root-mean-square deviation (RMSD) to assess conformational changes in the receptor’s agonist-binding domain.
- Free energy calculations : Apply MM-GBSA to estimate binding affinity (ΔGbind) for enantiomers, correlating with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
